molecular formula C11H14BrN3O2 B8299013 2-(6-Bromo-pyridazin-3-yloxy)-(1-piperidin-1-yl)-ethanone

2-(6-Bromo-pyridazin-3-yloxy)-(1-piperidin-1-yl)-ethanone

Cat. No.: B8299013
M. Wt: 300.15 g/mol
InChI Key: CCSDNQZZEKJQNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-Bromo-pyridazin-3-yloxy)-(1-piperidin-1-yl)-ethanone is a useful research compound. Its molecular formula is C11H14BrN3O2 and its molecular weight is 300.15 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H14BrN3O2

Molecular Weight

300.15 g/mol

IUPAC Name

2-(6-bromopyridazin-3-yl)oxy-1-piperidin-1-ylethanone

InChI

InChI=1S/C11H14BrN3O2/c12-9-4-5-10(14-13-9)17-8-11(16)15-6-2-1-3-7-15/h4-5H,1-3,6-8H2

InChI Key

CCSDNQZZEKJQNU-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)COC2=NN=C(C=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

146 mg (0.626 mmol) of (6-bromo-pyridazin-3-yloxy)-acetic acid, 216.5 mg (1.88 mmol) of NEM and 226 mg (0.689 mmol) of TOTU in 10 ml of THF were stirred at room temperature for 15 min, 80 mg (0.94 mmol) of piperidine added, and the reaction mixture stirred at room temperature for 3 h. After evaporation, a sodium hydrogencarbonate solution and ethyl acetate were added to the residue, and the organic phase was separated, washed, dried and evaporated. Yield: 190 mg.
Quantity
146 mg
Type
reactant
Reaction Step One
Name
Quantity
226 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
80 mg
Type
reactant
Reaction Step Two

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